![molecular formula C13H16N4O3S B6522950 N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide CAS No. 902657-31-2](/img/structure/B6522950.png)
N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide involves several steps. Researchers have reported different synthetic routes, including condensation reactions, cyclizations, and sulfonation processes. Precise details of these methods can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide reveals its key functional groups. The pyrazole ring, sulfonamide group, and acetamide moiety contribute to its overall properties. Computational studies, spectroscopic analyses (such as NMR and IR), and X-ray crystallography have provided insights into its 3D arrangement and bond angles .
Chemical Reactions Analysis
N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide can participate in various chemical reactions. These include hydrolysis, amidation, and substitution reactions. Investigating its reactivity with different reagents and conditions is essential to understand its behavior in various environments .
科学的研究の応用
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Researchers have explored the antileishmanial potential of pyrazole derivatives. Notably, some hydrazine-coupled pyrazoles, including our compound of interest, demonstrated potent antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13, in particular, exhibited remarkable efficacy, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Properties
Malaria, transmitted by Plasmodium strains via mosquito bites, remains a global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, hydrazine-coupled pyrazole derivatives, such as compounds 14 and 15, have shown promise. These compounds significantly suppressed Plasmodium berghei infection in mice. Compound 15 achieved an impressive 90.4% suppression rate .
Synthesis of Pyrazolato Ligated Complexes
Researchers use N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide as a common reagent for preparing pyrazolato ligated complexes. These complexes find applications in coordination chemistry and catalysis .
Antifungal Activity
Some N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides, derived from our compound, exhibit moderate antifungal activity. Compounds 6a, 6b, and 6c displayed over 50% inhibition against the fungus Gaeumannomyces zeae. These results outperformed commercial fungicides like carboxin and boscalid .
Multicomponent Synthesis Strategies
The pyrazole nucleus can be synthesized using various strategies, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems. Researchers have explored these methods to create diverse pyrazole derivatives .
Molecular Docking Studies
Computational studies, such as molecular docking, provide insights into the interactions between N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide and biological targets. For example, compound 13’s better antileishmanial activity was justified through molecular docking studies on Lm-PTR1, complexed with Trimethoprim .
作用機序
Mode of Action
N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide exerts its anti-inflammatory effect mainly through the inhibition of COXs . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the prostaglandin biosynthesis pathway . By inhibiting COXs, it reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Furthermore, it has been found to inhibit TNF-α production, which is a key player in systemic inflammation .
Pharmacokinetics
It has been shown to have a significantin vivo anti-inflammatory efficacy .
Result of Action
The compound’s action results in a reduction of inflammation . It has been shown to have an in vivo anti-inflammatory efficacy of 83.1% when compared to diclofenac sodium (81.6%) . It also showed a better inhibition of LPS induced TNF-α production in mice .
特性
IUPAC Name |
N-[4-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-9-13(8-17(3)15-9)21(19,20)16-12-6-4-11(5-7-12)14-10(2)18/h4-8,16H,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPAIAVFQLQPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6522876.png)
![2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6522883.png)
![N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522902.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522914.png)
![N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6522922.png)

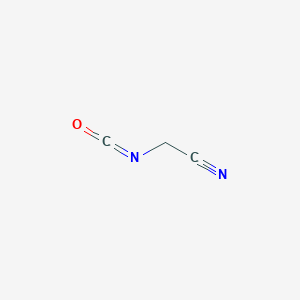
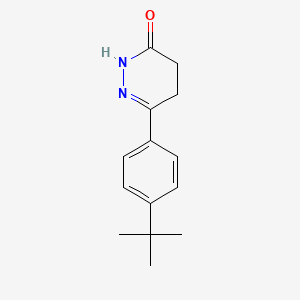
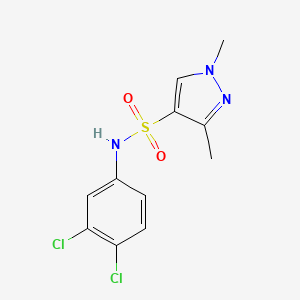
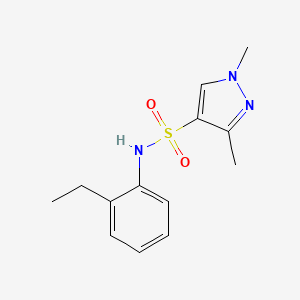
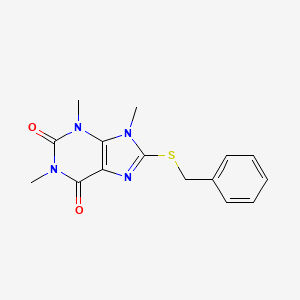
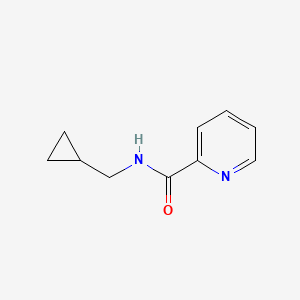
![N-{[4-(trifluoromethoxy)phenyl]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522976.png)
